![molecular formula C19H25NO B12374584 (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine is a chiral amine compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group and a phenylpropan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine typically involves multiple steps, including the formation of key intermediates. One common method involves the use of methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate as a starting material. This intermediate undergoes a transesterification reaction in an anhydrous medium in the presence of an enzyme that selectively affects the dextrorotatory enantiomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired products. For example, the reduction of the compound might be carried out in an anhydrous solvent under a nitrogen atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biological pathways, including those related to neurotransmitter release and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl group but differs in its overall structure and pharmacological profile.
Methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: An intermediate used in the synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both methoxyphenyl and phenylpropan-2-amine groups
Eigenschaften
Molekularformel |
C19H25NO |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
LKTLDVZCNLGHOG-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
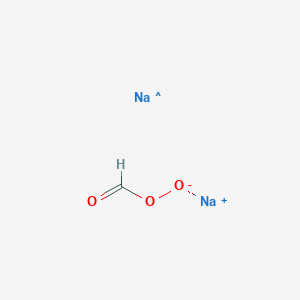
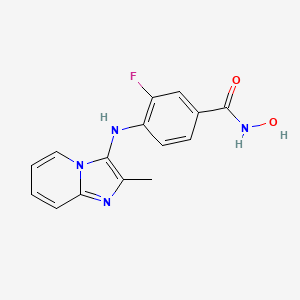
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
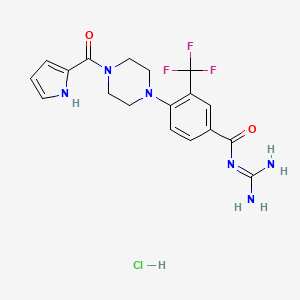

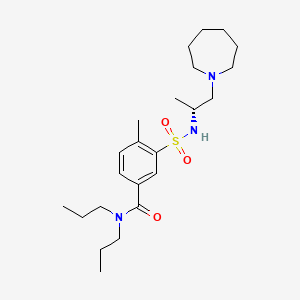

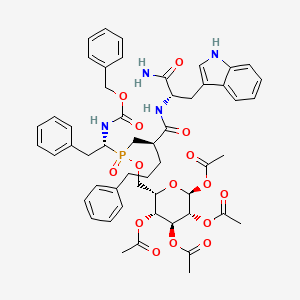
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
